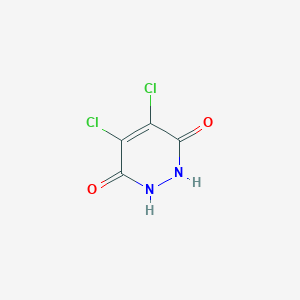

4,5-Dichloropyridazine-3,6-diol

説明

Significance of Pyridazine (B1198779) Heterocycles in Medicinal and Materials Science

Pyridazine heterocycles are of profound importance in both medicinal and materials science due to their unique structural and electronic properties. The presence of two adjacent nitrogen atoms imparts a high dipole moment and the capacity for robust hydrogen bonding, which are critical for molecular recognition and interaction with biological targets. ontosight.ainih.gov This has led to the incorporation of the pyridazine core into a number of approved drugs, highlighting its value as a pharmacophore. nih.gov In materials science, the electron-deficient nature of the pyridazine ring makes it a valuable component in the design of organic electronic materials, including those with applications in optics and electronics.

Research Landscape of Dichloropyridazine Diols within Heterocyclic Chemistry

Within the vast family of pyridazine derivatives, dichloropyridazine diols represent a specialized area of research. These compounds, characterized by the presence of both chlorine and hydroxyl functional groups, offer a unique combination of reactivity and potential biological activity. The chlorine atoms act as leaving groups, facilitating a variety of substitution reactions, while the hydroxyl groups can be involved in hydrogen bonding and other interactions. This dual functionality makes them versatile building blocks for the synthesis of more complex molecules. Research into dichloropyridazine diols is often focused on exploring their potential as precursors for novel therapeutic agents and functional materials. While not as extensively studied as some other pyridazine derivatives, the unique properties of dichloropyridazine diols have carved out a niche for them in the broader field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5-dichloro-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O2/c5-1-2(6)4(10)8-7-3(1)9/h(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYHXKVIOVXVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NNC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287067 | |

| Record name | 4,5-dichloropyridazine-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-32-3 | |

| Record name | 6641-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dichloropyridazine-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dichloropyridazine 3,6 Diol and Advanced Intermediates

De Novo Synthetic Routes to the 4,5-Dichloropyridazine-3,6-diol Core Structure

The foundational approach to synthesizing the this compound molecule often begins with the construction of the pyridazine (B1198779) ring system from acyclic precursors.

Cyclocondensation and Ring-Closure Reactions

The formation of the pyridazine ring is commonly achieved through cyclocondensation reactions. acs.orgresearchgate.net This involves the reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. acs.orgwikipedia.org The initial cyclization leads to a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. researchgate.net

One of the classical methods for pyridazine synthesis involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org For instance, the reaction of maleic hydrazide is a known starting point for various pyridazine derivatives. wikipedia.org Variations of this approach include the use of arylhydrazonomalononitriles which can be cyclized to form the pyridazine core. uminho.pt

More complex, multi-component reactions have also been developed. A one-pot, three-component approach can yield highly substituted pyridazines through a domino sequence of SN/condensation/aza-ene addition cyclization reactions. acs.org These methods offer an efficient pathway to complex pyridazine structures from simple starting materials. acs.org

| Starting Materials | Reagents | Product | Reference |

| 1,4-Diketones/4-Ketoacids | Hydrazines | Pyridazine derivatives | wikipedia.org |

| Arylhydrazonomalononitriles | Malononitrile (B47326) | Pyridazine derivatives | uminho.pt |

| Hydrazine, BMTNE, Benzil | EtOH | Hydrazino-1,4-dihydropyridazinole | acs.org |

Post-Cyclization Halogenation Strategies

Once the pyridazine-3,6-diol core is established, the next critical step is the introduction of chlorine atoms at the 4 and 5 positions. This is typically achieved through electrophilic halogenation.

The direct chlorination of pyridazine-3,6-diol can be accomplished using various chlorinating agents. A common method involves reacting pyridazine-3,6-diol with phosphorus oxychloride (POCl₃). chemicalbook.comchemicalbook.comgoogle.com This reaction is often carried out at elevated temperatures to facilitate the substitution of hydroxyl groups with chlorine atoms. The use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst also presents a viable route for chlorination. google.com

The reaction conditions, such as temperature and the choice of solvent, can significantly influence the yield and purity of the final product. For example, the reaction of 4-methyl-1,2-dihydropyridazine-3,6-dione with phosphoryl chloride under reflux conditions yields 3,6-dichloro-4-methylpyridazine. chemicalbook.com

| Precursor | Halogenating Agent | Product | Reference |

| Pyridazine-3,6-diol | Phosphorus oxychloride (POCl₃) | 3,6-Dichloropyridazine (B152260) | chemicalbook.comgoogle.com |

| Pyridazine-3,6-diol | N-chlorosuccinimide (NCS) / HCl | 3,6-Dichloropyridazine | google.com |

| 4-Methyl-1,2-dihydropyridazine-3,6-dione | Phosphoryl chloride (POCl₃) | 3,6-Dichloro-4-methylpyridazine | chemicalbook.com |

Derivatization from Related Pyridazine Precursors (e.g., Pyridazine-3,6-diol)

An alternative to de novo synthesis is the modification of existing pyridazine compounds. Pyridazine-3,6-diol serves as a key intermediate for the synthesis of this compound. The hydroxyl groups at the 3 and 6 positions can be readily converted to chlorine atoms. This transformation is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride. chemicalbook.comgoogle.com

Furthermore, other substituted pyridazines can be utilized as precursors. For instance, the reaction of pyridazine derivatives with malononitrile can lead to the formation of new pyridazine structures. uminho.pt The functionalization of the pyridazine ring allows for the introduction of various substituents, which can then be further modified to obtain the desired 4,5-dichloro-3,6-diol structure.

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of pyridazine synthesis, green chemistry approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. nih.gov

One such approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. acs.org The development of one-pot, multicomponent reactions also aligns with the principles of green chemistry by minimizing the number of synthetic steps and purification processes. acs.orgacs.org

The use of catalysts, particularly recyclable and green catalysts, is another important aspect of sustainable synthesis. nih.gov For example, the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts has been explored for the sustainable production of pyridines, and similar principles could be applied to pyridazine synthesis. rsc.org The use of less toxic chlorinating agents, such as N-chlorosuccinimide, instead of phosphorus oxychloride, also contributes to a greener synthetic process. google.com

| Green Approach | Description | Reference |

| Microwave-assisted synthesis | Reduces reaction times and improves yields in the synthesis of pyridine (B92270) derivatives. | acs.org |

| One-pot multicomponent reactions | Minimizes synthetic steps and purification processes for efficient synthesis of pyridazines. | acs.orgacs.org |

| Green catalysts | Use of recyclable and environmentally benign catalysts to promote reactions. | nih.gov |

| Thermo-catalytic conversion | Sustainable production of pyridines from renewable resources like glycerol. | rsc.org |

| Use of less toxic reagents | Employing safer chlorinating agents like N-chlorosuccinimide. | google.com |

Reaction Chemistry and Mechanistic Studies of 4,5 Dichloropyridazine 3,6 Diol

Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring

The electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms in the pyridazine ring makes the carbon atoms at positions 4 and 5 susceptible to nucleophilic attack. This section explores the substitution of the chlorine atoms by various nucleophiles.

Amination and Hydrazinolysis Pathways

The chlorine atoms of dichloropyridazine derivatives can be displaced by nitrogen-based nucleophiles such as amines and hydrazine (B178648). While direct studies on 4,5-Dichloropyridazine-3,6-diol are limited, research on analogous compounds provides valuable insights. For instance, the hydrazinolysis of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole, a related heterocyclic system, demonstrates the feasibility of substituting a chlorine atom with a hydrazino group. nih.govnih.gov This reaction, when conducted under an inert atmosphere, yields the corresponding 1-hydrazino intermediate in high yield, which can then be used to construct fused triazole rings. nih.gov

The reaction of 4,5-dichloro-2-substituted-pyridazin-3(2H)-ones with various amines has also been investigated. These reactions showcase the displacement of the chlorine atoms to form aminopyridazinone derivatives. researchgate.net The reactivity and regioselectivity of these substitutions are influenced by the nature of the substituent on the pyridazinone nitrogen and the reaction conditions.

| Precursor | Reagent | Product | Reference |

| 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole | Hydrazine hydrate | 1-hydrazino-4-methyl-5H-pyridazino[4,5-b]indole | nih.govnih.gov |

| 4,5-dichloro-2-methyl-6-nitropyridazin-3(2H)-one | Various amines | Substituted aminopyridazinones | researchgate.net |

Reactions with Oxygen- and Sulfur-Based Nucleophiles

The chlorine atoms on the pyridazine ring can also be substituted by oxygen-based nucleophiles like alkoxides and phenoxides, and sulfur-based nucleophiles such as thiolates. Studies on 2-substituted-4,5-dichloro-3(2H)-pyridazinones have shown that these compounds react with alkoxides and alkylthiolates to yield the corresponding ether and thioether derivatives. researchgate.net The remaining chlorine atom in the monosubstituted product can be further replaced by a thiol, which may then be oxidized to a disulfide in the presence of oxygen. researchgate.net

The reaction of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with phenols has also been reported, leading to the formation of phenoxy-substituted pyridazinones. researchgate.net These examples suggest that this compound would likely undergo similar nucleophilic substitution reactions with a variety of O- and S-nucleophiles.

| Precursor | Reagent | Product Type | Reference |

| 2-substituted-4,5-dichloro-3(2H)-pyridazinones | Alkoxides | Alkoxy-substituted pyridazinones | researchgate.net |

| 2-substituted-4,5-dichloro-3(2H)-pyridazinones | Alkylthiolates | Alkylthio-substituted pyridazinones | researchgate.net |

| 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one | Phenols | Phenoxy-substituted pyridazinones | researchgate.net |

Regioselectivity and Stereoselectivity in Substitution Reactions

The regioselectivity of nucleophilic aromatic substitution on dichloropyridazine systems is a critical aspect, determining the structure of the final product. In the case of unsymmetrically substituted dichloropyridazines, the position of substitution is influenced by the electronic and steric effects of the existing substituents.

Research on the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with various nucleophiles has provided significant insights into the regiochemical outcomes. researchgate.net The study revealed that the regioselectivity is dependent on the nucleophile and the solvent used. For instance, with certain nucleophiles, substitution occurs preferentially at one of the chlorine positions over the other. researchgate.net Theoretical calculations of the atomic charges on the carbon atoms of the pyridazinone ring can help rationalize the observed regioselectivity. researchgate.net

In the context of this compound, the two chlorine atoms are electronically similar due to the symmetrical nature of the diol core in its tautomeric form. However, factors such as the tautomeric equilibrium between the diol and diketo forms, and the potential for hydrogen bonding with the incoming nucleophile, could influence the regioselectivity of substitution, especially in the case of monosubstitution.

Electrophilic Transformations of the Pyridazine Core

The pyridazine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution. The presence of two electron-withdrawing chlorine atoms and two hydroxyl groups in this compound further deactivates the ring towards electrophiles.

Typical electrophilic aromatic substitution reactions like nitration and sulfonation require harsh conditions even for less deactivated aromatic systems. For instance, the nitration of pyridine (B92270) itself requires treatment with nitric acid in the presence of a strong acid like sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺). researchgate.netrsc.orgyoutube.com Even then, the reaction is often sluggish and may lead to a mixture of products. Similarly, aromatic sulfonation is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com

Given the highly deactivated nature of the pyridazine core in this compound, electrophilic substitution directly on the ring is expected to be challenging and likely to require forcing conditions, potentially leading to decomposition of the starting material. No specific studies on the direct electrophilic transformation of this compound have been reported in the literature reviewed.

Reactions Involving Hydroxyl Group Transformations

The two hydroxyl groups at the 3 and 6 positions of this compound are key functional handles for further molecular modifications. These groups can undergo typical reactions of alcohols, such as O-alkylation and O-acylation.

Studies on the alkylation of the closely related 4,5-dichloropyridazin-6-one have shown that reactions with dibromoalkanes can lead to N-alkylation products. researchgate.net This suggests that under basic conditions, the hydroxyl groups of this compound could be deprotonated to form alkoxides, which can then react with alkylating agents to form ethers.

Similarly, acylation of the hydroxyl groups to form esters should be a feasible transformation. The reaction of 4,5-dichloropyridazin-3(2H)-one with phenyl chloroformate in the presence of a base has been used to prepare phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, demonstrating the reactivity of the pyridazinone system towards acylating agents. organic-chemistry.org This suggests that the hydroxyl groups of this compound could be acylated using acid chlorides or anhydrides under appropriate conditions.

Metal-Catalyzed Cross-Coupling Reactions of Dichloropyridazine Derivatives (e.g., Suzuki, Sonogashira)

The chlorine atoms of dichloropyridazine derivatives serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of a wide array of functionalized pyridazines. The Suzuki-Miyaura and Sonogashira reactions are particularly powerful tools in this context. youtube.com

The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is another important transformation. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgwikipedia.org The Sonogashira coupling of dichloropyridazines allows for the introduction of alkynyl moieties, which are valuable for further synthetic elaborations. researchgate.netnih.gov

The regioselectivity of these cross-coupling reactions on dichloropyridazines can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the selective functionalization of one chlorine atom over the other. mdpi.comnih.gov This selective functionalization is crucial for the synthesis of complex, unsymmetrically substituted pyridazine derivatives.

| Reaction Type | Coupling Partners | Catalyst System | Reference |

| Suzuki-Miyaura | Dihalopyridazine + Arylboronic acid | Palladium catalyst + Base | nih.gov |

| Sonogashira | Dihalopyridazine + Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | organic-chemistry.orgwikipedia.org |

Cycloaddition Reactions and Annulation Strategies

The pyridazine nucleus, particularly when substituted with electron-withdrawing groups like chlorine atoms, serves as an electron-deficient diene in a variety of cycloaddition reactions. These reactions, primarily inverse-electron-demand Diels-Alder reactions, provide powerful strategies for the annulation of new rings onto the pyridazine core, leading to the synthesis of complex fused heterocyclic systems. While direct studies on this compound are limited, the extensive research on the closely related 3,6-dichloropyridazine (B152260) and other substituted pyridazines offers significant insights into the potential cycloaddition and annulation pathways available to this class of compounds.

The general concept of the Diels-Alder reaction is a [4+2] cycloaddition, which is highly valuable in synthesis. libretexts.org Typically, the reaction occurs efficiently when one component has electron-donating groups and the other has electron-attracting groups. libretexts.org In the context of pyridazines, the electron-deficient nature of the diazine ring allows it to react with electron-rich dienophiles in an inverse-electron-demand fashion.

A prominent annulation strategy involves intramolecular [4+2] cycloadditions. mdpi.comresearchgate.net In this approach, a dienophilic side chain, such as an alkyne or alkene, is tethered to the pyridazine ring. Thermal induction then triggers the cycloaddition, leading to the formation of a fused ring system. For instance, studies on 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles (where X = O or NH) have demonstrated that these compounds undergo thermally induced intramolecular Diels-Alder reactions. mdpi.comresearchgate.net The presence of an electron-withdrawing cyano group on the pyridazine ring is considered crucial for this transformation. mdpi.com The reaction proceeds to afford fused benzonitriles, showcasing a robust method for constructing bicyclic systems. mdpi.comresearchgate.net

The reaction conditions and outcomes for these intramolecular cycloadditions are sensitive to the nature of the tether and the substituents. For example, heating a 3-(alkynyloxy)-4-pyridazinecarbonitrile in bromobenzene (B47551) at 150°C resulted in the formation of a dihydrobenzofuran derivative in good yield. mdpi.com Similarly, a 3-(alkynylamino) analog cyclized in 1,2,4-trichlorobenzene (B33124) at 180°C to produce an indolinecarbonitrile. mdpi.com

Table 1: Intramolecular [4+2] Cycloaddition of Substituted Pyridazines

| Starting Material | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-(But-2-yn-1-yloxy)-4-pyridazinecarbonitrile | Bromobenzene | 150 | 96 h | 2,3-Dihydro-7-benzofurancarbonitrile | 79 | mdpi.com |

| 3-(Prop-2-yn-1-ylamino)-4-pyridazinecarbonitrile | 1,2,4-Trichlorobenzene | 180 | 6 days | 7-Indolinecarbonitrile | 49 | mdpi.com |

Furthermore, the rigidity of the side chain plays a significant role in the reaction rate. Incorporating a 1,2-phenylene unit into the tether, which enforces a more favorable conformation for the dienophilic part, has been shown to markedly accelerate the [4+2] cycloaddition reaction. mdpi.comresearchgate.net

Beyond [4+2] cycloadditions, pyridazine derivatives can also participate in [3+n] cycloaddition reactions, which are a cornerstone for synthesizing five-membered heterocyclic rings. nih.gov The Huisgen [3+2] dipolar cycloaddition, involving the reaction of a 1,3-dipole with a dipolarophile, is a classic example. nih.gov In the context of the pyridazine series, pyridazinium ylides can be generated in situ and trapped with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate to yield fused pyrrolopyridazine structures. nih.gov Copper-catalyzed [3+2] cycloaddition reactions have also been employed to synthesize 3,6-bis(4-triazolyl)pyridazines, demonstrating another effective annulation strategy. nih.gov

The pyridazine ring itself can be formed via a [4+2] cycloaddition reaction. For example, 1,2,4,5-tetrazines react with dienophiles in an inverse-electron-demand Diels-Alder reaction, followed by the elimination of molecular nitrogen, to produce pyridazines. researchgate.net This strategy has been used to synthesize pyridazines containing bulky carborane cages by reacting 3,6-disubstituted 1,2,4,5-tetrazines with allylcarboranes. researchgate.net The reaction initially forms a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. researchgate.net

Table 2: Synthesis of Pyridazines via [4+2] Cycloaddition of Tetrazines with Allylcarboranes

| Tetrazine Substituent | Solvent | Reaction Time | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethylpyrazolyl | Toluene | 5 h | Dihydropyridazine | 52 | researchgate.net |

| Phenyl | o-Xylene | 0.5 h | Pyridazine | 44 | researchgate.net |

| Indazolyl | o-Xylene | 5 h | Pyridazine | 58 | researchgate.net |

These examples underscore the versatility of the pyridazine core in cycloaddition and annulation reactions. For a compound like this compound, it is conceivable that after conversion of the diol groups (e.g., to reactive ethers or by tautomerization to the dione (B5365651) form), similar intramolecular and intermolecular cycloaddition strategies could be applied to construct a diverse array of fused heterocyclic systems. The electron-withdrawing nature of the two chlorine atoms at positions 4 and 5 would further enhance the dienophilic character of the pyridazine ring, potentially facilitating these transformations.

Advanced Derivatization and Analogue Synthesis Strategies

Design and Synthesis of Functionalized Pyridazine (B1198779) Scaffolds

The functionalization of the 4,5-dichloropyridazin-3(2H)-one scaffold is primarily achieved through reactions targeting the chlorine substituents and the ring itself. The electron-withdrawing nature of the chlorine atoms and the carbonyl group facilitates nucleophilic substitution and other modifications, allowing for the introduction of a wide array of functional groups.

Key functionalization reactions include nitration and subsequent nucleophilic aromatic substitution (SNAr). For instance, the treatment of 4,5-dichloropyridazin-3(2H)-one with a mixture of potassium nitrate (B79036) and concentrated sulfuric acid introduces a nitro group onto the ring, yielding 4,5-dichloro-6-nitropyridazin-3(2H)-one. researchgate.net This nitrated intermediate is even more activated towards substitution. The chlorine atoms can be displaced by various nucleophiles, and the nitro group itself can be a precursor for other functionalities.

Furthermore, the nitrogen at the 2-position can be alkylated, for example, to produce 2-alkyl-4,5-dichloropyridazin-3(2H)-ones. These derivatives can then undergo selective reactions. For example, reacting 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with phenols in the presence of a base leads to the synthesis of diphenoxy derivatives, where the product distribution depends on the specific reaction conditions and the nature of the phenol (B47542) used. researchgate.net

Below is a table summarizing key functionalization reactions starting from 4,5-dichloropyridazin-3(2H)-one and its derivatives.

Table 1: Functionalization Reactions of the 4,5-Dichloropyridazine-3,6-diol Scaffold

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4,5-Dichloropyridazin-3(2H)-one | KNO₃, H₂SO₄, 110-120°C, 5h | 4,5-Dichloro-6-nitropyridazin-3(2H)-one | Electrophilic Nitration | researchgate.net |

| 4,5-Dichloro-6-nitropyridazin-3(2H)-one | POCl₃, reflux, 24h | 3,4,5-Trichloro-6-nitropyridazine | Chlorination | researchgate.net |

| 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | Phenols, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Diphenoxy derivatives | Nucleophilic Substitution | researchgate.net |

Construction of Fused and Bridged Heterocyclic Systems Incorporating the this compound Moiety

The this compound core is an excellent platform for the synthesis of more complex polycyclic systems. These can be broadly categorized into fused systems, where a new ring shares a bond with the pyridazine ring, and bridged systems, where a new ring is formed across non-adjacent atoms of the pyridazine core.

Fused Heterocyclic Systems: The synthesis of fused heterocycles often involves introducing functional groups that can participate in intramolecular cyclization reactions. The chlorine atoms on the pyridazine ring are ideal leaving groups for such transformations. By reacting dichloropyridazine derivatives with bifunctional nucleophiles, various heterocyclic rings can be annulated onto the pyridazine scaffold. This strategy is employed to create systems like imidazopyridazines, pyridazinopyridazines, and pyrrolopyridazines, which are of interest for developing new fungicidal agents. researchgate.net For example, a three-component, one-pot reaction involving an aminopyridine, an aldehyde, and an alkyne, often catalyzed by copper, is a common method for generating fused imidazo[1,2-a]pyridines. beilstein-journals.org This highlights a general strategy where the core pyridazine can be functionalized with an amino group to then participate in similar cyclization reactions.

Bridged Heterocyclic Systems: The construction of bridged heterocyclic systems from a pyridazine core can be achieved through cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com In this type of reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com A cyclic diene will typically form a bridged bicyclic product. pearson.com

The pyridazine ring, being an electron-deficient diene system, can potentially participate in inverse-electron-demand Diels-Alder reactions. For the this compound moiety to act as the diene component, it must be able to adopt the necessary s-cis conformation. The reaction would involve the four carbons of the pyridazine ring acting as the diene, reacting with a dienophile to create a bridged bicyclic system where the two nitrogen atoms form the bridge. The success of such a reaction is enhanced when the dienophile contains electron-donating groups. While specific examples starting directly from this compound are not prevalent in readily available literature, the general principle of using azadienes in Diels-Alder reactions to form bridged systems is an established strategy in organic synthesis. nih.govyoutube.com

Combinatorial Chemistry and Parallel Synthesis Approaches for Derivative Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for accelerating drug discovery by rapidly generating large numbers of structurally related compounds, known as libraries. nih.govnih.gov These techniques are highly applicable to the this compound scaffold due to its reactive chlorine atoms, which allow for the introduction of diverse substituents in a systematic manner.

Parallel Synthesis: Parallel synthesis involves the simultaneous synthesis of a library of compounds in an array format, typically using multiwell plates. researchgate.net Each well contains a different building block reacting with a common scaffold, allowing for the rapid creation of a focused library where the identity of each compound at each position is known. nih.gov The 4,5-dichloropyridazin-3,6-diol core is an ideal starting scaffold for this approach. A library could be generated by reacting the dichloropyridazine with a diverse set of nucleophiles (e.g., amines, thiols, alcohols) in a 96-well plate. The two chlorine atoms at the C4 and C5 positions offer two points of diversity, allowing for the creation of a large matrix of compounds from a set of starting materials.

Combinatorial Chemistry Strategies: More complex combinatorial methods, such as split-and-pool synthesis, can generate vastly larger libraries. While often applied to solid-phase synthesis for peptides and oligonucleotides, the principles can be adapted for small molecules. uniroma1.it For the pyridazine scaffold, a solid-phase approach could involve anchoring a pyridazine derivative to a resin and then using split-and-pool techniques to introduce a wide variety of substituents at the C4 and C5 positions.

A key strategy in leveraging combinatorial approaches is the use of positional scanning libraries. nih.gov In this method, a series of sub-libraries are created. In each sub-library, a specific position on the scaffold is held constant with a particular functional group, while all other positions are varied. Screening these sub-libraries can efficiently determine the optimal functional group for each position on the scaffold to achieve a desired biological activity. nih.gov This methodology allows for the systematic exploration of chemical space around the this compound core to identify novel compounds with significant therapeutic potential.

Theoretical and Computational Investigations of 4,5 Dichloropyridazine 3,6 Diol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 4,5-Dichloropyridazin-3(2H)-one, a stable tautomer of 4,5-Dichloropyridazine-3,6-diol. These studies provide a foundational understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Calculations

DFT calculations have been performed to optimize the molecular geometry and determine the vibrational frequencies of 4,5-Dichloropyridazin-3(2H)-one in both its monomeric and dimeric forms. researchgate.netjocpr.com A study by Araújo-Júnior et al. utilized the B3LYP functional with the 6-31G(d,p) basis set for these calculations. researchgate.netjocpr.com The results indicated that the optimized geometry of the dimeric form showed good agreement with experimental X-ray crystallography data. researchgate.netjocpr.com This suggests that the computational model accurately represents the solid-state structure of the compound, where molecules are likely to interact with each other.

The calculations also provided insights into various global reactivity descriptors, which are crucial for predicting the chemical behavior of the molecule. These descriptors, including electronegativity (χ), hardness (η), softness (ζ), and the electrophilicity index (ψ), were calculated at the B3LYP/6-31G(d,p) level of theory. researchgate.netjocpr.com

| Descriptor | Symbol | Value |

|---|---|---|

| Electronegativity | χ | - |

| Hardness | η | - |

| Softness | ζ | - |

| Electrophilicity Index | ψ | - |

No specific values for these descriptors were available in the searched literature.

Molecular Orbital Analysis and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netjocpr.com

For 4,5-Dichloropyridazin-3(2H)-one, the HOMO and LUMO energies, and the resulting energy gap, have been calculated. researchgate.netjocpr.com These values provide a quantitative measure of the molecule's electronic properties and its propensity to engage in chemical reactions.

| Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Specific energy values for HOMO, LUMO, and the energy gap were not provided in the summarized search results.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. The MEP map for 4,5-Dichloropyridazin-3(2H)-one reveals the regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net The most negative region is located around the oxygen atom, indicating it as a likely site for electrophilic attack. researchgate.net The value of the electrostatic potential at this site was calculated to be -157.689 kJ/mol. researchgate.net

Spectroscopic Property Prediction (e.g., Vibrational, Electronic)

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic behavior. For 4,5-Dichloropyridazin-3(2H)-one, theoretical vibrational frequencies have been calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.netjocpr.com The theoretical calculations for the dimeric form of the molecule showed good agreement with the experimental vibrational data, further validating the computational approach. researchgate.netjocpr.com

| Vibrational Mode | Calculated (Dimer) | Experimental (FT-IR/FT-Raman) |

|---|---|---|

| - | - | - |

Specific vibrational frequency data was not available in the provided search results to populate this table.

Computational Modeling of Reaction Pathways and Transition States

While the electronic structure and spectroscopic properties of the stable tautomer of this compound have been investigated, detailed computational modeling of its reaction pathways and the analysis of transition states for specific reactions are not extensively reported in the available literature. Such studies would be valuable for understanding the mechanisms of its synthesis and reactivity in various chemical transformations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics simulations and detailed conformational analysis provide insights into the dynamic behavior and accessible conformations of a molecule over time. For this compound and its tautomers, there is a lack of reported molecular dynamics simulation studies in the accessible scientific literature. These computational experiments would be beneficial for understanding its behavior in different environments, such as in solution or in biological systems.

Biological and Pharmacological Research of 4,5 Dichloropyridazine 3,6 Diol Derivatives

Antimicrobial Activity Research and Mechanisms

Derivatives of the pyridazine (B1198779) scaffold have been a significant area of research in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. researchgate.net The structural features of these compounds allow for various modifications, leading to derivatives with enhanced potency against a spectrum of microbial pathogens.

Antibacterial Mechanisms of Action

Pyridazine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiomedpharmajournal.org The mechanism of action is often linked to their chemical structure, where different functional groups can influence their ability to penetrate bacterial cells and interact with specific targets. For instance, the presence of certain substituents can enhance the lipophilicity of the molecules, potentially facilitating their passage through the lipid-rich cell walls of bacteria. researchgate.netmdpi.com

Research on various pyridazinone derivatives has shown significant activity against strains like Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Some studies indicate that the introduction of specific groups, such as an acetyl group, can enhance the antibacterial activity of the pyridazine molecule, allowing for better permeation into the bacterial cell. researchgate.net The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound 3 | S. aureus (MRSA) | 4.52 |

| Compound 7 | E. coli | 7.8 |

| Compound 7 | S. aureus (MRSA) | 7.8 |

| Compound 7 | S. typhimurium | 7.8 |

| Compound 7 | A. baumannii | 7.8 |

| Compound 13 | A. baumannii | 3.74 |

| Compound 13 | P. aeruginosa | 7.48 |

This table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridazinone derivatives against various bacterial strains, as reported in a study on their synthesis and antibacterial activity. mdpi.com

Antifungal Activity and Target Identification

In addition to their antibacterial properties, pyridazine derivatives have been investigated for their antifungal potential. researchgate.net Studies have shown that certain derivatives exhibit inhibitory effects against various fungal species, including Candida albicans, Aspergillus niger, Gibberella zeae, and Fusarium oxysporum. biomedpharmajournal.orgnih.govnih.gov

The structure-activity relationship is crucial in determining the antifungal efficacy. For example, in the pyrrolopyridazine series, saturated or partially saturated compounds have demonstrated stronger activity compared to their aromatic counterparts, with saturated derivatives showing particular effectiveness against Candida albicans. nih.gov The specific molecular targets for the antifungal action of these derivatives are still an area of active investigation, but their activity suggests interference with essential fungal cellular processes.

| Compound | Fungal Species | Inhibition (%) at 50 µg/mL |

|---|---|---|

| Compound 3d | G. zeae | 45.1 |

| Compound 3d | F. oxysporum | 38.2 |

| Compound 3d | C. mandshurica | 43.5 |

| Compound 3e | G. zeae | 43.8 |

| Compound 3e | C. mandshurica | 40.6 |

| Compound 3f | F. oxysporum | 44.2 |

| Compound 6b | G. zeae | 40.4 |

| Compound 7c | F. oxysporum | 43.1 |

| Compound 3h | C. mandshurica | 47.8 |

This table summarizes the in vitro antifungal screening data for various 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives, showing their percentage inhibition of fungal growth at a concentration of 50 µg/mL. nih.gov

Antiviral Potency and Inhibition Pathways

The antiviral potential of compounds containing the pyridazine or related pyrimidine and pyrimido scaffolds has been explored against a range of viruses. mdpi.comnih.gov Research into pyrimido[4,5-d]pyrimidine derivatives, for example, has shown selective efficacy against coronaviruses 229E and OC43. mdpi.com The antiviral effectiveness of these molecules appears to be highly dependent on the nature of the aliphatic side chains attached to the core ring structure. mdpi.com

Similarly, studies on pyrimido[4,5-b]indole ribonucleosides have demonstrated antiviral activity against the Dengue virus. nih.gov While the precise inhibition pathways are often complex and virus-specific, the general mechanism involves interference with viral replication processes. nih.gov For some related heterocyclic compounds, the antiviral action is linked to the inhibition of kinases, such as the Epidermal Growth Factor Receptor (EGFR), which can be involved in the infection processes of certain viruses. mdpi.com

| Compound | EC₅₀ (µM) |

|---|---|

| Compound 7a | 1.5 |

| Compound 7b | 1.4 |

| Compound 7e | 2.2 |

| Compound 7f | 2.0 |

| Compound 7i | 3.8 |

This table shows the half-maximal effective concentration (EC₅₀) values for selected pyrimido[4,5-d]pyrimidine derivatives, indicating their potency against human coronavirus 229E (HCoV-229E). mdpi.com

Anticancer Activity Research and Molecular Targets

Pyridazine-based compounds have emerged as a promising class of agents in anticancer research. biomedpharmajournal.org Their ability to be chemically modified allows for the design of derivatives that can selectively target molecular pathways essential for the growth and survival of cancer cells.

Investigation of Cytotoxicity and Apoptosis Induction

Derivatives of pyridazine have been shown to exhibit significant cytotoxic effects against various cancer cell lines. nih.gov The primary mechanism for this cytotoxicity is often the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govbrieflands.com

Studies on thiazolo[4,5-d]pyridazine analogues, for example, have demonstrated lethal effects against breast cancer cell lines (HS 578T) by inducing cell cycle arrest and apoptosis. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov This apoptotic induction is often confirmed through methods like flow cytometry and Western blot analysis, which can detect the activation of pro-apoptotic proteins such as caspases and Bax, and the reduction of anti-apoptotic proteins like Bcl-2. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 26 | HS 578T (Breast Cancer) | 0.8 |

This table displays the half-maximal inhibitory concentration (IC₅₀) value for a potent thiazolo[4,5-d]pyridazine derivative against the HS 578T breast cancer cell line. nih.gov

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)

A key molecular target for many pyridazine-based anticancer agents is the enzyme Dihydrofolate Reductase (DHFR). rjpbr.com DHFR is a crucial enzyme involved in the synthesis of nucleotides, which are the building blocks of DNA. mdpi.com By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to the death of rapidly dividing cells, such as cancer cells. wikipedia.org

A new class of thiazolo[4,5-d]pyridazine analogues has been specifically designed and synthesized as potent DHFR inhibitors. nih.gov Molecular modeling studies have shown that these compounds bind effectively to key amino acids within the active site of the DHFR enzyme, such as Phe 31 and Arg 22. nih.gov The inhibitory activity is quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. Several of these derivatives have shown IC₅₀ values in the nanomolar range, indicating high potency. nih.govmdpi.com

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 26 | Dihydrofolate Reductase (DHFR) | 0.06 |

This table shows the potent half-maximal inhibitory concentration (IC₅₀) value of a lead thiazolo[4,5-d]pyridazine derivative against the Dihydrofolate Reductase (DHFR) enzyme. nih.govmdpi.com

Receptor Binding and Signaling Pathway Modulation

Derivatives of 4,5-Dichloropyridazine-3,6-diol, as part of the broader class of pyridazinone compounds, have been investigated for their ability to interact with various biological receptors and modulate downstream signaling pathways. The pyridazinone scaffold serves as a versatile template for designing ligands that can bind to a range of targets, including G-protein coupled receptors (GPCRs) and other important cellular proteins.

Molecular docking simulations have provided insights into the potential receptor-ligand interactions of chlorinated pyridazinone derivatives. For instance, in studies on 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one, the chlorine atoms at the 4 and 5 positions of the pyridazinone ring have been shown to enhance binding affinity through halogen bonding with receptor residues. The substituent at the 2-position, such as a 3-chlorophenyl group, can occupy hydrophobic pockets within the receptor's binding site, contributing to the compound's antagonistic potency. The pyridazinone carbonyl group is often involved in hydrogen bonding interactions with polar residues in the binding site. These molecular interactions can stabilize an inactive conformation of the receptor, thereby blocking its signaling activity smolecule.com.

While specific receptor binding studies on a wide range of this compound derivatives are not extensively documented, research on related pyridazinone structures highlights the potential of this chemical class to modulate various signaling pathways:

Adrenoceptors: Certain pyridazin-3(2H)-one derivatives have demonstrated high affinity for α1- and α2-adrenoceptors in radioligand binding assays. The length of a polymethylene spacer between the pyridazinone core and an arylpiperazine moiety was found to influence both affinity and selectivity for these receptors acs.org.

Histamine H₃ Receptors: A series of 4,5-dihydropyridazin-3-one derivatives have been identified as antagonists/inverse agonists of the histamine H₃ receptor. Modifications to the pyridazinone ring were crucial in preventing in vivo metabolism and led to the identification of potent compounds with in vivo functional antagonism nih.gov.

Hedgehog Signaling Pathway: Dimethylpyridazine derivatives have been designed and synthesized as novel inhibitors of the hedgehog signaling pathway. Several of these compounds exhibited potent inhibitory activity with nanomolar IC50 values in in vitro Gli-luciferase assays nih.gov.

Excitatory Amino Acid Transporter 2 (EAAT2): Some pyridazine derivatives have been identified as activators of EAAT2 at a translational level. This activation restores the normal clearance of glutamate and provides neuroprotection, suggesting a therapeutic strategy for conditions like neuropathic pain nih.govunisi.it.

Other Potential Biological Activities and Therapeutic Applications

Beyond receptor-mediated signaling, derivatives of this compound have been explored for a variety of other biological activities, indicating a broad therapeutic potential. The versatility of the pyridazinone core allows for the development of compounds with diverse pharmacological profiles.

Anticancer and Antiangiogenic Activity:

A significant area of research for these derivatives has been in oncology. For example, a series of 4-chloro-5-(aliphatic/cyclic saturated amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, synthesized from a 4,5-dichloropyridazin-3-one intermediate, were evaluated for their in vitro cytotoxic activity against various cancer cell lines, including liver, breast, and leukemia. Some of these compounds exhibited promising inhibitory activity. Furthermore, select lead compounds were investigated for their potential to inhibit proangiogenic cytokines involved in tumor progression, such as TNFα, VEGF, and FGFb, demonstrating potent antiangiogenic properties smolecule.com.

Antimicrobial Activity:

The pyridazinone scaffold is also a promising platform for the development of antimicrobial agents. Some derivatives of 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one have shown effectiveness against various bacterial strains nih.gov. The halogenation pattern on the pyridazinone core appears to play a significant role in the antimicrobial potency of these compounds nih.gov.

Antioxidant Activity:

Several 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have been screened for their antioxidant activities. One compound, in particular, demonstrated better OH radical scavenging activity than the standard ascorbic acid, highlighting the potential of this class of compounds in combating oxidative stress.

Neuroprotective Effects:

As mentioned previously, certain pyridazine derivatives have shown neuroprotective effects through the activation of the excitatory amino acid transporter 2 (EAAT2) nih.govunisi.it. By enhancing the clearance of excess glutamate, these compounds can protect neurons from excitotoxic injury and death, suggesting potential applications in the treatment of neurodegenerative diseases nih.govunisi.it.

Antiviral Activity:

While not extensively studied for this compound derivatives specifically, other related heterocyclic structures containing a pyridazine or similar core have been investigated for antiviral properties. For instance, certain pyrimido[4,5-b]indole ribonucleosides have displayed activity against the Dengue virus nih.gov. This suggests that with appropriate structural modifications, the pyridazinone scaffold could be a starting point for the development of novel antiviral agents.

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives of this compound is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the molecular scaffold influence efficacy and for guiding the design of more potent and selective compounds.

Correlation of Structural Modifications with Biological Efficacy

Research into the anticancer properties of this compound derivatives has provided valuable insights into their SAR. In a study of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, the nature of the substituent at the C-5 position of the pyridazinone ring was found to be a key determinant of cytotoxic activity against different cancer cell lines.

The following table summarizes the percentage of cytotoxic activity of selected derivatives at a 100 μM concentration against three human cancer cell lines: HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia). The core structure for these compounds is 4-chloro-2-p-tolyl-2H-pyridazin-3-one, with variations at the C-5 position.

| Compound | C-5 Substituent | Cytotoxicity against HEP3BPN 11 (%) | Cytotoxicity against MDA 453 (%) | Cytotoxicity against HL 60 (%) |

|---|---|---|---|---|

| 4a | N-propylamino | 76.78 ± 0.1 | - | - |

| 4e | Piperidin-1-yl | 79.04 ± 0.2 | 73.09 ± 0.10 | - |

| 4g | 4-methylpiperazin-1-yl | - | - | 76.33 ± 0.10 |

| Standard (Methotrexate) | - | 84.46 ± 0.73 | - | - |

From these results, it can be inferred that the presence of a piperidin-1-yl group at the C-5 position (compound 4e) confers good activity against both liver and breast cancer cell lines. In contrast, a 4-methylpiperazin-1-yl substituent (compound 4g) leads to notable activity against the leukemia cell line. The N-propylamino group (compound 4a) also showed good activity against the liver cancer cell line. These findings underscore the importance of the nature and size of the amino substituent at the C-5 position for directing the cytotoxic profile of these compounds.

In a related series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives, compounds with a 4-methylpiperazin-1-yl and a 4-hydroxypiperidin-1-yl substituent at the C-5 position exhibited inhibitory activity against the tested cancer cell lines that was very close to that of the standard drug, methotrexate.

Pharmacophore Elucidation and Lead Optimization Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for the design and discovery of new, more potent ligands. For pyridazinone derivatives, pharmacophore models have been developed to understand their interaction with various biological targets.

A typical pharmacophore model for a pyridazinone derivative might include features such as:

Hydrogen Bond Acceptors: The carbonyl group of the pyridazinone ring is a common hydrogen bond acceptor.

Hydrogen Bond Donors: Amino groups or other suitable substituents can act as hydrogen bond donors.

Hydrophobic Features: Aromatic rings and aliphatic chains contribute to hydrophobic interactions within the binding pocket of a target protein.

Positive Ionizable Features: A basic nitrogen atom, for example in a piperazine ring, can be protonated at physiological pH and interact with negatively charged residues in the receptor.

For instance, a pharmacophore model developed for α1-adrenoceptor antagonists based on pyridazinone derivatives included a positive ionizable feature, three hydrophobic features, and a hydrogen bond acceptor group. This model successfully rationalized the structure-activity relationships of the synthesized compounds and demonstrated predictive power for new molecules acs.org.

Lead Optimization Principles:

Once a promising "hit" compound is identified through screening or design, lead optimization is undertaken to improve its pharmacological and pharmacokinetic properties. For this compound derivatives, lead optimization strategies would likely focus on:

Systematic Modification of Substituents: As indicated by SAR studies, the substituents at various positions of the pyridazinone ring are critical for activity. A systematic exploration of different functional groups at these positions can be performed to enhance potency and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) without compromising biological activity.

Scaffold Hopping: In some cases, the pyridazinone core itself might be replaced with a different heterocyclic scaffold that maintains the key pharmacophoric features but offers improved properties.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of new derivatives and to rationalize observed SAR, thereby guiding the design of more effective compounds nih.gov.

Through the iterative process of design, synthesis, and biological evaluation, guided by SAR and pharmacophore modeling, derivatives of this compound can be optimized into promising drug candidates.

Applications in Medicinal Chemistry and Drug Discovery Pipelines

4,5-Dichloropyridazine-3,6-diol as a Chemical Scaffold for Drug Design

The compound this compound serves as a versatile chemical scaffold in drug design. The pyridazine (B1198779) ring itself is endowed with unique physicochemical properties that are advantageous for drug design, such as a high dipole moment and the capacity for robust hydrogen bonding, which can be crucial for interactions with biological targets. researchgate.net The specific structure of this compound, which exists in tautomeric equilibrium with 4,5-dichloro-1,2-dihydropyridazine-3,6-dione, offers multiple points for chemical modification.

The presence of two chlorine atoms and two hydroxyl/oxo groups provides reactive sites for functionalization. This allows for the synthesis of a diverse library of derivatives, which is a key strategy in the early phases of drug discovery. By modifying these positions, medicinal chemists can systematically alter the compound's steric, electronic, and lipophilic properties to enhance its binding affinity for a specific biological target, improve its pharmacokinetic profile, and reduce potential toxicity. The functionalization of the 4,5-dichloropyridazin-3(2H)-one tautomer is a known strategy to create new fused-heterocyclic systems for potential therapeutic use.

Strategies for Lead Compound Identification and Optimization

The identification of a lead compound is a critical step in the drug discovery pipeline. For scaffolds like this compound, high-throughput screening of a library of its derivatives against a specific biological target is a common initial step. Once a "hit" is identified, it undergoes a process of lead optimization to improve its potency, selectivity, and drug-like properties.

One key strategy in this phase is the development of a Structure-Activity Relationship (SAR) profile. By synthesizing and testing a series of analogs of the initial hit, researchers can determine which chemical modifications lead to improved biological activity. For instance, replacing a chlorine atom with different functional groups or modifying the hydroxyl groups on the this compound core can provide valuable insights into the key interactions between the compound and its target.

Another powerful strategy is scaffold hopping, where the core pyridazine structure is replaced with other heterocyclic systems to explore new chemical space and potentially discover compounds with improved properties or novel mechanisms of action. This approach can help to overcome challenges such as poor pharmacokinetics or off-target effects associated with the initial lead compound.

Rational Drug Design Approaches Utilizing the Pyridazine Core

Rational drug design relies on an understanding of the three-dimensional structure of the biological target, such as an enzyme or a receptor. The physicochemical properties of the pyridazine core are particularly amenable to this approach. The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, which can form specific and strong interactions with amino acid residues in the target's binding site.

In the context of this compound, computational modeling and in silico docking studies can be employed to predict how its derivatives will bind to a target. The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The hydroxyl groups can act as both hydrogen bond donors and acceptors. By leveraging these potential interactions, medicinal chemists can design molecules with high affinity and selectivity for their intended target. For example, the design of selective inhibitors for Cyclooxygenase (COX) enzymes, a potential mechanism of action for this compound, would involve tailoring the substituents on the pyridazine ring to fit optimally into the enzyme's active site.

Development of Novel Therapeutic Agents

The pyridazine scaffold is a component of several clinically investigated and approved drugs, underscoring its therapeutic potential. While research specifically on this compound is still emerging, preliminary studies have highlighted its potential as an anticancer and antimicrobial agent.

In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, possibly through the induction of apoptosis and disruption of the cell cycle. Furthermore, its antimicrobial properties have been quantified against various bacterial strains, as detailed in the table below.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The development of pyridazine-based drugs for a range of diseases continues to be an active area of research. For instance, 3,6-disubstituted pyridazine derivatives have been investigated as novel anticancer agents targeting cyclin-dependent kinase 2 (CDK2). nih.gov The versatility of the this compound scaffold suggests its potential as a starting point for the development of new therapeutic agents in oncology, infectious diseases, and potentially other areas such as inflammatory conditions, given its suggested interaction with COX enzymes.

Advanced Analytical Techniques for Research Characterization of Derivatives

High-Resolution Spectroscopic Methods for Complex Structural Elucidation (e.g., 2D NMR, HRMS)

High-resolution spectroscopic methods are fundamental for the detailed structural analysis of pyridazine (B1198779) derivatives. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide complementary information regarding the connectivity, chemical environment of atoms, and exact molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the proton and carbon framework of a molecule. However, for complex derivatives of 4,5-Dichloropyridazine-3,6-diol, where signal overlap and complex coupling patterns are common, two-dimensional (2D) NMR techniques are essential. nih.gov These methods help establish definitive atomic connectivity.

Commonly employed 2D NMR experiments include:

¹H-¹H gDQCOSY (gradient Double-Quantum Filtered Correlation Spectroscopy): Identifies proton-proton spin coupling networks, establishing which protons are adjacent to one another.

¹H-¹³C gHMQC (gradient Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.

¹H-¹³C gHMBC (gradient Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. nih.gov

¹H-¹⁵N CIGAR-HMBC (Constant Time Inverse-Gradient Accordion Rescaled-Heteronuclear Multiple Bond Correlation): A specialized technique used to probe the nitrogen environment within the pyridazine ring and its substituents. nih.gov

The chemical shifts observed in ¹³C NMR can also be used to assess the electronic properties of the pyridazine ring, as the shifts are sensitive to the electron-withdrawing or donating nature of substituents. blumberginstitute.org

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the elemental composition of a compound with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. This allows for the calculation of a unique molecular formula. Electrospray ionization (ESI) is a common technique used for pyridazine derivatives. mdpi.com The comparison between the calculated (theoretical) mass and the experimentally found mass provides strong evidence for the identity of the synthesized compound. mdpi.comrsc.org

Table 1: Example HRMS Data for Characterization of Pyridazinone Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 2-(5-(4-fluorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | C₁₉H₁₅FN₂O₃ | [M+H]⁺ | 339.1101 | 339.1997 |

| 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃N₃O₃ | [M-H]⁻ | 306.0315 | 306.0475 |

Data sourced from studies on pyridazinone derivatives, demonstrating the application of HRMS. mdpi.com

Chromatographic Separation and Purification Techniques in Synthetic Research

Following a chemical synthesis, the reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and reagents. Chromatographic techniques are essential for isolating and purifying the target derivative.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction. By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system, the separation of components can be visualized. This helps determine when the reaction is complete and provides a starting point for developing a purification method. google.com

Column Chromatography: For preparative scale purification, column chromatography is widely employed. The crude product is loaded onto a stationary phase, typically silica gel, and a solvent system (mobile phase) is passed through the column to elute the different components at different rates. google.com

Flash Column Chromatography (FCC): This is a common and efficient variation where pressure is applied to speed up the solvent flow, significantly reducing purification time. Specific solvent systems, such as petrol-EtOAc mixtures, are developed to achieve optimal separation of pyridazine derivatives. rsc.org

Mobile Phase Selection: The choice of solvents is critical. For separating polar heterocyclic compounds, mobile phases often consist of a mixture of a non-polar solvent (like hexane or petrol) and a more polar solvent (like ethyl acetate or methanol). For particularly polar derivatives, systems containing aqueous ammonia (B1221849) mixed with an organic solvent like acetonitrile or 1-propanol can be effective on silica gel. nih.gov

Gas Chromatography (GC): GC can be used both to monitor reaction completion and to assess the purity of the final product, particularly for more volatile derivatives. google.com

Table 2: Chromatographic Techniques in Pyridazine Derivative Synthesis

| Technique | Application | Stationary Phase | Example Mobile Phase / Conditions |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Varies (e.g., Petrol-EtOAc mixtures) |

| Flash Column Chromatography (FCC) | Product Purification | Silica Gel | 4:1 petrol-EtOAc; 3:1 petrol-EtOAc rsc.org |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide powerful evidence for a chemical structure, X-ray crystallography offers the most definitive and unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a single crystal, revealing bond lengths, bond angles, and stereochemistry. mdpi.com

The process involves growing a high-quality single crystal of the derivative, which can be a challenging step. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions are determined. mdpi.comresearchgate.net

Crystallographic analysis provides invaluable data, including:

Confirmation of Connectivity: It validates the molecular structure proposed by spectroscopic methods.

Stereochemical Information: It unambiguously determines the relative and absolute configuration of chiral centers.

Conformational Details: It reveals the preferred three-dimensional shape of the molecule in the solid state, including the planarity of the pyridazine ring and the orientation of substituents. blumberginstitute.org

Intermolecular Interactions: It provides insight into how molecules pack in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions that influence the physical properties of the solid.

For example, in the structural analysis of complex heterocyclic systems like triazolopyridazinoindoles, X-ray diffraction has been used to confirm the chemical architecture and provide detailed crystal data. mdpi.com

Table 3: Example Crystal Structure Data for a Fused Pyridazino Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data from a single crystal X-ray diffraction study of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a complex heterocyclic system. mdpi.com

Future Research Directions and Translational Outlook

Exploration of Novel Synthetic Pathways and Atom-Economical Processes

Future research into 4,5-Dichloropyridazine-3,6-diol and related pyridazine (B1198779) derivatives will likely focus on the development of more efficient and environmentally friendly synthetic methodologies. While classical synthetic routes to pyridazine cores exist, such as those involving hydrazine (B178648) hydrate and γ-ketoacids, there is a growing emphasis on atom-economical and multicomponent reactions. nih.gov

Recent advancements have demonstrated the use of aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines to produce pyridazine derivatives under neutral, metal-free conditions, offering high yields and broad substrate compatibility. organic-chemistry.org This approach represents a significant step towards sustainable synthesis. organic-chemistry.org Additionally, one-pot, three-step procedures involving singlet oxygen [4+2] cycloaddition have been developed for the stereoselective synthesis of novel pyridazine C-nucleosides, highlighting the potential for mild and efficient reaction pathways. nih.gov

Further exploration into catalytic systems, such as ruthenium and palladium catalysis, could also unlock novel synthetic routes. liberty.edu The use of alternative energy sources like ultrasonication and pressure, combined with multicomponent reaction strategies, has already shown promise in creating functionalized pyridazines with high atom economy. researchgate.netdntb.gov.ua These modern synthetic methods could be adapted for the synthesis of this compound and its analogues, potentially leading to more cost-effective and scalable production for research and therapeutic applications.

Table 1: Comparison of Synthetic Strategies for Pyridazine Derivatives

| Synthetic Method | Key Features | Advantages |

| Classical Synthesis | Reaction of γ-ketoacids with hydrazine hydrate. nih.gov | Well-established and straightforward. |

| Aza-Diels-Alder Reaction | Inverse electron-demand reaction of 1,2,3-triazines and 1-propynylamines. organic-chemistry.org | High regioselectivity, metal-free, neutral conditions, good functional group tolerance. organic-chemistry.org |

| One-Pot Cycloaddition | Singlet oxygen [4+2] cycloaddition followed by reduction and hydrazine cyclization. nih.gov | Mild, stereoselective, efficient for C-nucleosides. nih.gov |

| Multicomponent Reactions | One-pot reactions with multiple starting materials under pressure or ultrasonication. researchgate.netdntb.gov.ua | High atom economy, reduced waste, and simplified procedures. researchgate.net |

Deeper Mechanistic Understanding of Biological Interactions and Target Validation

The pyridazine scaffold is recognized for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net For derivatives of this compound, a critical area of future research will be to elucidate the precise molecular mechanisms underlying their biological effects and to validate their cellular targets.

Pyridazine-based compounds have been shown to interact with various biological targets, including enzymes and G-protein coupled receptors (GPCRs). nih.gov For instance, certain tricyclic pyridazinones have been identified as potential inhibitors of STAT3, a key protein in cancer and inflammatory diseases. nih.gov Computational methods like inverse virtual screening and pharmacophore-based screening are becoming invaluable tools for identifying potential new targets for existing pyridazinone libraries. nih.govtandfonline.com One such study proposed aspartate aminotransferase as a potential target for a series of pyridazinone-based small molecules. nih.govtandfonline.com

Future studies should employ a combination of in silico modeling and experimental validation to identify and confirm the protein targets of this compound derivatives. Techniques such as network pharmacology can help predict potential targets, which can then be validated through in vitro assays. mdpi.com A deeper understanding of how these compounds interact with their targets at a molecular level will be crucial for optimizing their therapeutic potential and minimizing off-target effects.

Development of Highly Selective and Potent Therapeutic Candidates

Building on a deeper mechanistic understanding, the next logical step is the rational design and development of highly selective and potent therapeutic candidates based on the this compound scaffold. The pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile backbone for a wide array of pharmacologically active molecules. nih.govnih.gov

The development of novel therapeutic agents will likely involve strategies such as scaffold hopping and molecular hybridization. acs.org Scaffold hopping, for example, could involve modifying the core pyridazine structure to improve binding affinity and selectivity for a specific target. acs.org Hybridization, on the other hand, involves combining the pyridazine moiety with other known pharmacophores to create hybrid molecules with enhanced or synergistic activities. acs.orgnih.gov

Structure-activity relationship (SAR) studies will be essential in this phase to understand how different substituents on the pyridazine ring influence biological activity. nih.gov For example, the introduction of specific functional groups could enhance a compound's ability to inhibit key enzymes like c-Jun N-terminal kinase (JNK), which is implicated in cancer. acs.org Recently, pyridazine-containing drugs like relugolix and deucravacitinib have gained FDA approval, demonstrating the therapeutic potential of this heterocyclic ring system. nih.govnih.gov This success should spur further investigation into pyridazine derivatives, including those related to this compound, as candidates for treating a range of diseases.

Table 2: Examples of Biological Targets for Pyridazine-Based Compounds

| Biological Target | Therapeutic Area | Example Pyridazine Derivative |

| STAT3 nih.gov | Cancer, Inflammatory Diseases | Tricyclic Pyridazinones |

| JNK1 acs.org | Cancer | 3,6-disubstituted pyridazines |

| Aspartate Aminotransferase nih.gov | Metabolic Diseases | Pyridazinone-based small molecules |

| Monoamine Oxidase B (MAO-B) mdpi.com | Neurodegenerative Diseases | Substituted Pyridazinones |

| PARP-1 nih.gov | Cancer | Chloropyridazine hybrids |

Integration of Cheminformatics and Artificial Intelligence in Pyridazine Research

The future of drug discovery and development for pyridazine-based compounds will be significantly influenced by the integration of cheminformatics and artificial intelligence (AI). acs.orgnih.gov These computational tools can accelerate the entire research pipeline, from the design of novel synthetic pathways to the prediction of biological activity and toxicity. mdpi.comnih.gov